(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a 1,3-oxazolidin-2-one ring, a hydroxymethyl group, and a difluoro-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the 1,3-oxazolidin-2-one ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the difluoro-iodophenyl moiety: This step involves the halogenation of a phenyl ring followed by the introduction of fluorine atoms. The iodination can be carried out using iodine or iodine monochloride, while the fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the hydroxymethyl group: This can be done through a hydroxymethylation reaction, where a suitable precursor is reacted with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the difluoro-iodophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoro-iodophenyl moiety and the hydroxymethyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(5R)-3-(3,5-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
(5R)-3-(4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: Lacks the fluorine atoms, which may influence its chemical properties and interactions.
Uniqueness
(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms in the phenyl ring, which can significantly impact its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may confer distinct properties that are not observed in similar compounds.
Properties
CAS No. |
831203-31-7 |
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Molecular Formula |
C10H8F2INO3 |
Molecular Weight |
355.08 g/mol |
IUPAC Name |
(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8F2INO3/c11-7-1-5(2-8(12)9(7)13)14-3-6(4-15)17-10(14)16/h1-2,6,15H,3-4H2/t6-/m1/s1 |
InChI Key |
ZLEPUWZSQANDCE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CO |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CO |
Origin of Product |
United States |
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